molecular formula C21H12Cl3NO3S B2631834 (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114654-01-1

(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2631834
CAS RN: 1114654-01-1
M. Wt: 464.74
InChI Key: WECQLLUEQKZONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of three chlorine atoms and a sulfur atom in the structure could potentially influence its reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 464.74. More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives are synthesized through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines. This process involves a reaction occurring at the β-carbon atom, resulting in a set of derivatives and discovering new rearrangements, highlighting the compound's reactivity and potential in creating complex chemical structures (Nazarenko et al., 2008).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of a side product in benzothiazinone synthesis, relevant to the compound , was investigated, providing insights into its structural aspects. This research is crucial for understanding the compound's properties and its potential applications in drug design or material science (Eckhardt et al., 2020).

Molecular Interaction Studies

  • The compound's role in clathrate formation was studied, with specific attention to the edge-to-face interaction between aromatic rings. This interaction is essential in forming inclusion complexes, which are crucial in various chemical and pharmaceutical processes (Eto et al., 2011).

Biological Activity and Drug Synthesis

  • Research has been conducted on the synthesis and biological activity of derivatives, emphasizing the compound's relevance in creating substances with potential antibacterial and other medicinal properties (Mogilaiah et al., 2009).
  • A study on the synthesis, characterization, and structure of novel Schiff base ligands and their Cu(II) dimer counterparts provides insights into the compound's binding aspects with DNA, indicating its potential in biochemical applications (Guhathakurta et al., 2017).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, given the interest in similar compounds for their potential as SARS-CoV-2 agents .

properties

IUPAC Name

(4-chlorophenyl)-[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(17-10-15(23)9-16(24)11-17)18-3-1-2-4-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECQLLUEQKZONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.